molecular formula C14H21N3O3S B4280142 4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE

4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE

Cat. No.: B4280142
M. Wt: 311.40 g/mol
InChI Key: FSFLCWALUPHLLA-UHFFFAOYSA-N
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Description

4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with cyclohexylamine, followed by the introduction of a carbonyl group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves the inhibition of enzymes by binding to their active sites. This compound can form stable complexes with metal ions in the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction. The molecular targets include enzymes like carbonic anhydrase, which is involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its specific structure, which allows it to interact with a wide range of enzymes and biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-cyclohexyl-3-[(4-sulfamoylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c15-21(19,20)13-8-6-11(7-9-13)10-16-14(18)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,15,19,20)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFLCWALUPHLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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